molecular formula C12H16O2 B2808862 5-phenylhexanoic Acid CAS No. 2972-25-0

5-phenylhexanoic Acid

Cat. No.: B2808862
CAS No.: 2972-25-0
M. Wt: 192.258
InChI Key: GNGOCTGYZKLPOS-UHFFFAOYSA-N
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Description

5-Phenylhexanoic Acid: is an organic compound with the molecular formula C12H16O2. It is a type of arylalkanoic acid, characterized by a phenyl group attached to a hexanoic acid chain. This compound is known for its applications in various fields, including chemistry and biology.

Biochemical Analysis

Biochemical Properties

5-Phenylhexanoic Acid is known to interact with various enzymes, proteins, and other biomolecules. It is part of the class of phenolic compounds, which are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties

Cellular Effects

This compound has been shown to have protective effects against endoplasmic reticulum (ER) stress-induced neuronal cell death . It has been suggested that these compounds, including this compound, can prevent the aggregation of certain proteins, thereby protecting cells against ER stress .

Molecular Mechanism

It is known that phenolic compounds, including this compound, can act as nucleophiles, competing with oxygen in certain reactions . This leads to the formation of oximes in an essentially irreversible process as the adduct dehydrates .

Temporal Effects in Laboratory Settings

It is known that phenolic compounds, including this compound, can have varying effects over time, depending on factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models .

Metabolic Pathways

This compound is likely involved in the metabolic pathways of phenolic compounds. These compounds are known to be biosynthesized by the shikimic acid pathway in plants .

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Phenylhexanoic Acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of phenylhexenoic acid. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylhexanoic Acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylhexanoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Phenylhexanoic acid derivatives.

    Reduction: 5-Phenylhexanol.

    Substitution: Nitro, sulfo, or halo derivatives of this compound.

Comparison with Similar Compounds

    5-Phenylvaleric Acid: Similar structure but with a shorter carbon chain.

    7-Phenylheptanoic Acid: Similar structure but with a longer carbon chain.

    4-Phenylbutyric Acid: Similar structure but with a shorter carbon chain.

Uniqueness: 5-Phenylhexanoic Acid is unique due to its specific chain length, which influences its physical and chemical properties. This makes it particularly useful in studies involving surface-enhanced Raman scattering and metabolic pathway investigations.

Properties

IUPAC Name

5-phenylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGOCTGYZKLPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 5-methyl-5-phenylpentanoate (16.0 g, 72.6 mmol), a 30% aqueous sulfuric acid solution and acetic acid (250 ml) was stirred at 75-80° C. for 6 hours. The reaction mixture was poured into cold water and extracted twice with toluene, and the extract solution was washed twice with a 5% aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 13.4 mg of 5-methyl-5-phenylpentanoic acid.
Name
ethyl 5-methyl-5-phenylpentanoate
Quantity
16 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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